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Compound of Interest

Compound Name: SN32976

Cat. No.: B610895 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase selectivity profile of SN32976 against other kinases, supported by

experimental data and protocols.

SN32976 is a potent pan-PI3K/mTOR inhibitor with a distinct cross-reactivity profile,

demonstrating preferential activity towards the PI3Kα isoform and a high degree of selectivity

when compared to other clinically evaluated pan-PI3K inhibitors.[1][2][3] This guide

summarizes its inhibitory activity against a broad panel of kinases and provides insight into its

potential for reduced off-target effects.

Kinase Inhibition Profile
SN32976 has been comprehensively profiled against a panel of 442 kinases to determine its

selectivity. The following table summarizes the biochemical potency of SN32976 against the

Class I PI3K isoforms and mTOR, in comparison to other well-established pan-PI3K inhibitors.
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Kinase
Target

SN32976
IC₅₀ (nM)

Buparlisi
b IC₅₀
(nM)

Dactolisi
b IC₅₀
(nM)

Pictilisib
IC₅₀ (nM)

Omipalisi
b IC₅₀
(nM)

ZSTK474
IC₅₀ (nM)

PI3Kα 15.1 ± 4.3 49.3 ± 1.7 10.7 ± 2.1 3.3 ± 0.1 0.2 ± 0.0 30.0 ± 5.0

PI3Kβ
453.0 ±

117.0

163.7 ±

22.8
32.7 ± 4.2 37.7 ± 11.2 1.8 ± 0.2

120.0 ±

20.0

PI3Kγ
110.0 ±

20.0

136.3 ±

27.8
20.7 ± 2.1 14.3 ± 1.2 0.8 ± 0.1

180.0 ±

20.0

PI3Kδ
133.0 ±

33.0
50.3 ± 11.7 18.0 ± 1.5 3.3 ± 0.2 0.6 ± 0.1 90.0 ± 10.0

mTOR
167.0 ±

25.0

150.0 ±

20.0
2.5 ± 0.4 16.0 ± 1.0 0.1 ± 0.0

200.0 ±

30.0

Data presented as mean ± SEM (n≥2). IC₅₀ values were determined by HTRF assay.[1]

As the data indicates, SN32976 displays potent inhibition of PI3Kα with an IC₅₀ of 15.1 nM.[1]

Notably, it exhibits a 30-fold selectivity for PI3Kα over PI3Kβ and also shows preferential

activity against PI3Kα compared to PI3Kγ (7.3-fold), PI3Kδ (8.9-fold), and mTOR (13-fold).[1]

Off-Target Selectivity
When screened against a larger panel of 442 kinases at a concentration of 1 µM, SN32976
demonstrated a remarkably clean off-target profile.[1][4] At this concentration, no significant

inhibition (>80%) of any other kinase was observed, highlighting its high selectivity for the

PI3K/mTOR family.[1][4] This contrasts with other inhibitors like pictilisib, which showed

significant off-target activity against the pseudokinase JH2 domain of JAK1 (89% inhibition).[1]

[4]

Even at a higher concentration of 10 µM, SN32976 maintained a high degree of selectivity, with

off-target activity noted only against PIK3C2B and PIK3C2G.[1][5] In comparison, at 10 µM,

buparlisib bound to CLK1, CLK2, and CLK4 with >80% affinity, and pictilisib showed >80% off-

target binding to 34 other kinases.[1][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.benchchem.com/product/b610895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.benchchem.com/product/b610895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.researchgate.net/figure/Chemical-structures-of-SN32976-dactolisib-buparlisib-pictilisib-ZSTK474-and_fig1_316818498
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.researchgate.net/figure/Chemical-structures-of-SN32976-dactolisib-buparlisib-pictilisib-ZSTK474-and_fig1_316818498
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.researchgate.net/figure/Chemical-structures-of-SN32976-dactolisib-buparlisib-pictilisib-ZSTK474-and_fig1_316818498
https://www.benchchem.com/product/b610895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.researchgate.net/figure/SN32976-inhibits-pAKT-expression-and-cell-proliferation-similarly-to-other-PI3K_fig2_316818498
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564600/
https://www.researchgate.net/figure/SN32976-inhibits-pAKT-expression-and-cell-proliferation-similarly-to-other-PI3K_fig2_316818498
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Context
SN32976 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical

regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in

cancer.[1][3][6] The diagram below illustrates the central role of PI3K and mTOR in this

pathway and the points of inhibition by SN32976.
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Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing inhibition by SN32976.
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Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the

cross-reactivity profile of SN32976.

Biochemical Kinase Inhibition Assay (HTRF)
The in vitro inhibitory activity of SN32976 against PI3K isoforms and mTOR was determined

using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the

enzymatic activity of the target kinase by detecting a fluorescent signal generated upon

substrate phosphorylation. The IC₅₀ values, representing the concentration of the inhibitor

required to reduce the enzyme activity by 50%, were calculated from the dose-response

curves.

KinomeScan Selectivity Profiling
A comprehensive kinase selectivity profile was generated using the KINOMEscan™ platform

(DiscoverX). This method is based on a competitive binding assay where the test compound

(SN32976) competes with an immobilized, active-site directed ligand for binding to a panel of

DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured

using quantitative PCR of the DNA tag. The results are reported as the percentage of the

kinase that remains bound to the solid support in the presence of the test compound, with

lower percentages indicating stronger binding affinity.
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Figure 2. Experimental workflow for KINOMEscan™ selectivity profiling.

Conclusion
SN32976 distinguishes itself from other pan-PI3K inhibitors with its preferential inhibition of

PI3Kα and its superior kinase selectivity profile.[1][2][3] The minimal off-target activity, even at

high concentrations, suggests a lower potential for off-target related toxicities.[1] This clean

profile, combined with its potent on-target activity, makes SN32976 a promising candidate for

further development in cancer therapy.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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